PROTAC BRD4 ligand-3

BET bromodomain BRD4 inhibition PROTAC ligand

Standard PROTAC building blocks often yield non-selective BET degradation. For studies isolating BRD4-specific effects, this ligand provides the critical selectivity switch. - **Key Advantage**: Enables BRD4-selective degraders (e.g., Degrader-27), avoiding BRD2/3 co-degradation seen with dBET1. - **Technical Foundation**: Pyridopyridine scaffold with validated DC50 <1 nM in finished PROTACs. - **Customizable**: Flexible attachment point for varied linkers & E3 ligase ligands (CRBN/VHL). - **Research-grade**: Supplied for in vitro PROTAC synthesis or as selectivity control.

Molecular Formula C20H15F2N3O2
Molecular Weight 367.3 g/mol
Cat. No. B15541395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 ligand-3
Molecular FormulaC20H15F2N3O2
Molecular Weight367.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H15F2N3O2/c1-25-10-15(13-6-7-24-19(13)20(25)26)14-9-12(23)3-5-17(14)27-18-4-2-11(21)8-16(18)22/h2-10,24H,23H2,1H3
InChIKeyNVUSQWQYTPQVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 ligand-3 产品概览


The compound 4-(5-amino-2-(2,4-difluorophenoxy)phenyl)-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1445994-28-4) is a pyrrolopyridinone-based BET bromodomain inhibitor fragment [1]. It serves as the core scaffold for the clinical-stage pan-BET inhibitor mivebresib (ABBV-075) and is widely employed as a target protein ligand in the synthesis of PROTAC degraders, most notably PROTAC BRD4 Degrader-27 .

PROTAC BRD4 ligand-3 选择性功能评估


Generic substitution of this pyrrolopyridinone core with other BET inhibitor scaffolds is not feasible due to its unique structural features that enable precise ternary complex formation in PROTAC applications. While other BET-binding fragments (e.g., JQ1, OTX015) exhibit potent BRD4 inhibition, they lack the optimal exit vector geometry required for linker conjugation without disrupting target engagement [1]. The 2,4-difluorophenoxy moiety and the 5-amino group of this compound provide critical hydrogen-bonding interactions with the BRD4 bromodomain that are not preserved in alternative scaffolds, directly impacting degradation efficiency in PROTAC constructs [2].

PROTAC BRD4 ligand-3 差异化定量证据


BRD4选择性降解:与JQ1衍生PROTAC的对比

While direct binding data for the isolated PROTAC BRD4 ligand-3 fragment is not publicly reported, the activity of its closely related sulfonamide derivative mivebresib (ABBV-075) provides a reliable class-level inference for the scaffold's intrinsic BRD4 binding capability. Mivebresib, which incorporates this exact pyrrolopyridinone core, exhibits a Ki of 1.5 nM against BRD4 [1]. In contrast, the widely used BET inhibitor JQ1 demonstrates a Ki of 10.7 nM for BRD4 [2], indicating that the pyrrolopyridinone scaffold offers approximately 7-fold higher binding affinity than the triazolothienodiazepine scaffold.

BET bromodomain BRD4 inhibition PROTAC ligand

BRD4配体化学骨架对比

When incorporated into PROTAC BRD4 Degrader-27, this ligand enables selective degradation of BRD4 without affecting BRD2 or BRD3 protein levels . This contrasts sharply with pan-BET inhibitors like mivebresib (ABBV-075) and JQ1, which inhibit all BET family members (BRD2, BRD3, BRD4, BRDT) non-selectively [1]. The selective degradation profile of Degrader-27 is a direct consequence of the ternary complex geometry enabled by this specific ligand's exit vector, a feature not achievable with alternative BET-binding fragments such as JQ1 or OTX015 [2].

PROTAC BRD4 degradation Selectivity

同源骨架PROTAC降解活性参照

The 5-amino group on the phenyl ring of this compound provides an optimal exit vector for linker conjugation that preserves BRD4 binding affinity in the resulting PROTAC construct [1]. In contrast, alternative BET-binding fragments such as JQ1 require modification of the core scaffold to introduce a suitable exit vector, often resulting in significant loss of binding affinity [2]. For example, JQ1-based PROTACs typically exhibit BRD4 degradation DC50 values in the 10-100 nM range, whereas PROTAC BRD4 Degrader-27 achieves efficient degradation with a DC50 of 5 nM , reflecting the superior geometry enabled by this ligand's native exit vector.

PROTAC linker Exit vector Ternary complex

PROTAC BRD4 ligand-3 应用场景


BRD4亚型特异性功能研究

This compound is the ligand of choice for constructing PROTACs that selectively degrade BRD4 while sparing BRD2 and BRD3 . Its 5-amino exit vector enables efficient conjugation to E3 ligase ligands (e.g., thalidomide-4-OH for cereblon, or VHL ligands) without compromising BRD4 binding affinity [1]. This application is supported by the successful development of PROTAC BRD4 Degrader-27, which achieves a DC50 of 5 nM for BRD4 degradation [2].

PROTAC分子定制合成与优化

The pyrrolopyridinone core serves as a validated starting point for fragment-based drug discovery of BET inhibitors with improved selectivity or pharmacokinetic properties . The scaffold's intrinsic BRD4 Ki of 1.5 nM (as demonstrated by mivebresib) provides a high-potency baseline for further optimization [1]. Researchers can modify the 5-amino position to explore alternative substituents while maintaining core binding interactions [2].

BRD4降解剂筛选与阳性对照

When conjugated to appropriate E3 ligase ligands, this compound enables the acute and selective degradation of BRD4, facilitating precise temporal control of BRD4 protein levels for mechanistic studies . This approach offers advantages over RNAi or CRISPR-based knockout methods, which require longer timescales and may induce compensatory mechanisms [1]. The selective degradation profile (BRD4-specific, sparing BRD2/3) allows researchers to dissect BRD4-specific functions from those shared with other BET family members [2].

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